molecular formula C16H16N4O4S3 B5524430 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide

Cat. No.: B5524430
M. Wt: 424.5 g/mol
InChI Key: HYWVNVGDBDEMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide is a useful research compound. Its molecular formula is C16H16N4O4S3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.03336853 g/mol and the complexity rating of the compound is 675. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • The compound and its derivatives have been investigated for their potential in photodynamic therapy, particularly in treating cancer. A study by Pişkin, Canpolat, & Öztürk (2020) highlighted the synthesis of new zinc phthalocyanine derivatives, showing promising properties as photosensitizers in this therapy.

Anticancer Activities

  • Research by Karakuş et al. (2018) synthesized novel derivatives of the compound and evaluated their anticancer activities against specific carcinoma cell lines, showing significant potential in this field.

Anticonvulsant Properties

  • A study by Singh, Sarthy, & Lohani (2012) focused on the synthesis of thiadiazole derivatives and their evaluation as anticonvulsant agents. This research suggests possible applications in neurology and psychiatry.

Enzyme Inhibition for Cancer Treatment

  • The compound has been researched for its role in inhibiting certain enzymes associated with cancer growth. Morsy et al. (2009) Morsy et al. (2009) investigated its efficacy as an inhibitor of carbonic anhydrase enzymes, showing effectiveness against various cancer cell lines.

Properties

IUPAC Name

4-(benzenesulfonamido)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S3/c1-2-15-17-18-16(25-15)20-27(23,24)14-10-8-12(9-11-14)19-26(21,22)13-6-4-3-5-7-13/h3-11,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWVNVGDBDEMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.